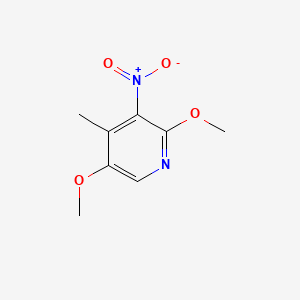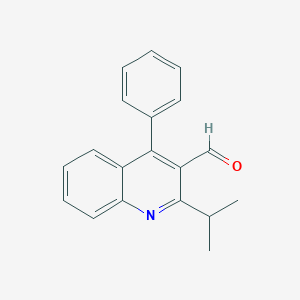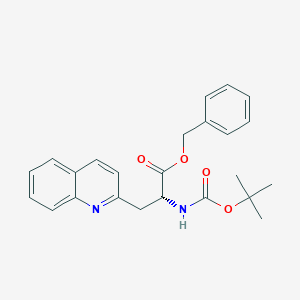
(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is a complex organic compound that features a quinoline ring, a tert-butoxycarbonyl (Boc) protected amine, and a benzyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Benzyl Ester: The final step involves esterification of the carboxylic acid group with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multiple steps efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Benzyl 2-amino-3-(quinolin-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The Boc-protected amine can be deprotected under physiological conditions, allowing the free amine to interact with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Benzyl 2-amino-3-(quinolin-2-yl)propanoate: Lacks the Boc protection, making it more reactive.
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate: Contains a pyridine ring instead of a quinoline ring, altering its chemical properties.
Uniqueness
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties. The Boc protection also provides stability during synthetic transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C24H26N2O4 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-9-5-4-6-10-17)15-19-14-13-18-11-7-8-12-20(18)25-19/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m1/s1 |
Clé InChI |
JBQHBICPRVIKBG-OAQYLSRUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


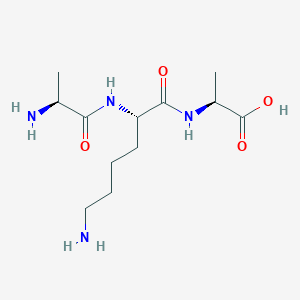
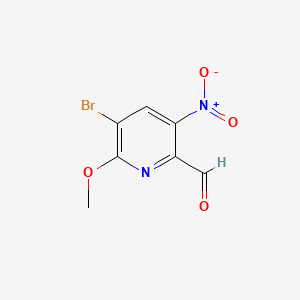

![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)

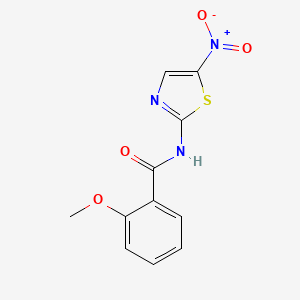
![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
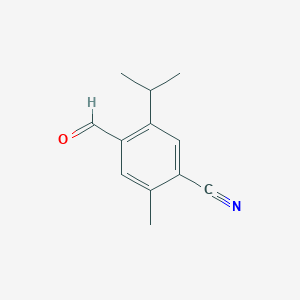
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
